![molecular formula C5H9NO B186009 2-Oxa-6-azaspiro[3.3]heptane CAS No. 174-78-7](/img/structure/B186009.png)
2-Oxa-6-azaspiro[3.3]heptane
Description
2-Oxa-6-azaspiro[3.3]heptane is a spirocyclic heterocycle featuring a fused oxetane and azetidine ring system. Its rigid, three-dimensional structure and balanced physicochemical properties make it a valuable building block in medicinal chemistry, particularly as a morpholine bioisostere . The compound is synthetically challenging due to its strained spirocyclic framework, often requiring multi-step protocols involving protective group strategies (e.g., tosyl, PMB) and reductive deprotection . It has been employed as a key intermediate in antibiotics (e.g., TBI-223 for tuberculosis ), kinase inhibitors (e.g., GAK inhibitors ), and allosteric modulators (e.g., M4 PAMs ).
Properties
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJALMWOZYIZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630658 | |
Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174-78-7 | |
Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carreira’s Tosyl-Protected Route
The foundational synthesis of this compound, as reported by Carreira et al., involves a two-step sequence starting from tribromopentaerythritol (1b), a commercially available flame retardant. In the first step, 3,3-bis(bromomethyl)oxetane (5b) undergoes cyclization with p-toluenesulfonamide (2) under basic conditions (DBU in DMF at 80°C) to yield the N-tosyl-protected intermediate 3. Deprotection is achieved via sonication with magnesium turnings in methanol, followed by oxalic acid treatment to isolate the hemioxalate salt 4a. While this method provided the first access to the spirocyclic framework, scalability issues arose due to sluggish filtration of magnesium salts and low yields (<35%) at multi-kilogram scales.
Key Limitations :
-
Tedious magnesium salt removal and oxalate precipitation steps.
-
Instability of the free base, necessitating immediate salt formation.
-
Limited solubility of oxalate salts in common organic solvents, restricting downstream applications.
Modern Methodologies Enhancing Scalability and Stability
Benzylamine-Protected Route with Hydrogenolysis
To address the scalability issues of Carreira’s method, van der Haas et al. developed a benzylamine-based route. Tribromopentaerythritol (1b) is first converted to 3,3-bis(bromomethyl)oxetane (5b), which undergoes cyclization with benzylamine in the presence of DBU at 60°C. The resulting N-benzyl-2-oxa-6-azaspiro[3.3]heptane (6) is hydrogenolyzed under 5 bar H₂ with Pd/C in methanol, yielding the free base. Subsequent treatment with naphthalene-1,5-disulfonic acid produces the hemisulfonate salt 4r in 50% overall yield from 1b.
Advantages Over Tosyl Route :
4-Methoxybenzyl (PMB) Protection Strategy
Expanding on the benzylamine route, the PMB-protected variant was developed to further enhance deprotection efficiency. Cyclization of 5b with 4-methoxybenzylamine under similar conditions afforded the PMB-protected spiro compound 9 in 56% yield. Hydrogenolysis with acetic acid as an additive followed by sulfonic acid treatment yielded the hemisulfonate salt 4r in 41% overall yield.
Critical Data :
Parameter | Benzyl Route | PMB Route |
---|---|---|
Cyclization Yield | 70% | 56% |
Deprotection Time | 16 h | 24 h |
Final Salt Purity | 96% | 94% |
Sulfonate Salt Formation: A Paradigm Shift in Stability
Comparative Analysis of Salt Forms
Van der Haas et al. systematically evaluated 16 acid additives to identify optimal salt forms. Key findings include:
-
Oxalate (4a) : Low solubility in methanol (2 mg/mL) and thermal instability (DSC exotherm >1000 J/g).
-
Camphorsulfonate (4h) : Moderate solubility (15 mg/mL) but hygroscopic.
-
Naphthalenesulfonate (4r) : High solubility (82 mg/mL in MeCN), non-hygroscopic, and thermally stable up to 200°C.
Reaction Rate in Model SNAr Reaction :
Salt Form | Solvent | Conversion (24 h) |
---|---|---|
Oxalate (4a) | THF | 22% |
PTSA (4d) | MeCN | 98% |
Naphthalene (4r) | MeCN | 95% |
Hydroxide-Facilitated Alkylation: A Cost-Effective Breakthrough
Direct Synthesis from 2-Fluoro-4-Nitroaniline
A landmark 2023 study demonstrated a protecting group-free route using 2-fluoro-4-nitroaniline (2) and 3,3-bis(bromomethyl)oxetane (3). Under Schotten-Baumann conditions, hydroxide-mediated alkylation at 80°C in sulfolane afforded 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1) in 87% yield at 100 g scale. The alkylating agent 3 was synthesized from tribromoneopentyl alcohol (4) via NaOH treatment, achieving 72% yield after distillation.
Process Advantages :
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-6-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom within the spirocyclic structure.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Oxa-6-azaspiro[3.3]heptane is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been explored for developing drugs targeting neurological disorders, acting as a bioisostere for piperazine derivatives. This compound's unique structure allows for modifications that can enhance binding affinity and selectivity for various biological targets, such as dopamine receptors and kinases involved in cancer and neurodegenerative diseases .
Case Study: Kinase Inhibitors
Research has demonstrated the synthesis of epidermal growth factor receptor (EGFR) kinase inhibitors using this compound as a building block. These inhibitors are crucial in cancer therapy due to their ability to block signaling pathways that promote tumor growth .
Material Science
Advanced Polymeric Materials
In material science, this compound is utilized to create advanced polymeric materials that exhibit enhanced flexibility and durability. This characteristic makes it valuable in industries such as automotive and aerospace, where lightweight and strong materials are essential.
Table 1: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Flexibility | High |
Durability | Excellent |
Thermal Stability | Moderate |
Chemical Resistance | Good |
Agrochemicals
Development of Eco-friendly Pesticides
The compound plays a significant role in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides that are less harmful to the environment. Its incorporation into agrochemical formulations enhances the efficacy while reducing toxicity to non-target organisms.
Case Study: Herbicide Formulation
Studies have shown that incorporating this compound into herbicides improves their performance by increasing the absorption rates in target plants while minimizing runoff and environmental impact .
Biochemical Research
Understanding Molecular Interactions
In biochemical research, this compound is employed to study molecular interactions and mechanisms at play within biological systems. Its structural properties allow researchers to investigate its interactions with various biomolecules, aiding drug discovery processes.
Table 2: Applications in Biochemical Studies
Study Focus | Findings |
---|---|
Molecular Binding Studies | Enhanced selectivity observed with dopamine receptors |
Mechanistic Studies | Insights into enzyme inhibition pathways |
Cosmetic Formulations
Enhancing Skin Penetration
The compound is also being explored in cosmetic formulations for its potential to improve skin penetration of active ingredients, thereby enhancing their efficacy. This application is particularly relevant in anti-aging products and treatments aimed at improving skin health.
Case Study: Skin Care Products
Research indicates that formulations containing this compound show improved absorption rates of active compounds compared to traditional formulations, leading to better therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogs: Morpholine, Piperidine, and Piperazine
2-Oxa-6-azaspiro[3.3]heptane is often compared to morpholine due to its similar oxygen and nitrogen placement. However, its spirocyclic structure confers distinct advantages:
Key Findings :
- In the LRRK2 inhibitor PF-06447475, replacing morpholine with this compound reduced lipophilicity (ΔlogD = −0.6) but led to a significant potency drop .
- For M4 allosteric modulators, replacing this compound with smaller amines (e.g., azetidine) improved potency (EC50 from >10 μM to 3.1 μM) .
Other Spirocyclic Amines
2,6-Diazaspiro[3.3]heptanes
These compounds replace the oxygen atom in this compound with a nitrogen, altering hydrogen-bonding capacity and basicity:
Example : The asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes (e.g., compound 4n ) involves LiAlH4-mediated reductions and sulfinyl protections, highlighting greater synthetic complexity compared to 2-oxa-6-azaspiro analogs .
Larger Spirocycles (e.g., 2-Oxa-7-azaspiro[3.5]nonane)
Expanding the ring size reduces strain but increases molecular weight and logD:
Parameter | This compound | 2-Oxa-7-azaspiro[3.5]nonane |
---|---|---|
Ring Strain | High | Moderate |
logD | ~1.2 | ~1.8 |
Synthetic Accessibility | Challenging | Less explored |
Non-Spirocyclic Bioisosteres
Azetidines
Azetidines are less strained but lack the conformational restriction of spirocycles:
- In M4 modulators, azetidine analogs of this compound showed higher potency (EC50 = 3.1 μM vs. >10 μM) due to reduced steric hindrance .
Cyclopropylamines
These ultra-rigid structures exhibit even lower logD but require specialized synthesis:
- Cyclopropylamine derivatives of M4 modulators achieved sub-100 nM EC50 values, outperforming both azetidines and spirocycles .
Biological Activity
2-Oxa-6-azaspiro[3.3]heptane (2-OASE) is a compound with significant potential in medicinal chemistry, particularly as a bioisostere for various pharmacologically active molecules. Its unique spirocyclic structure allows for diverse interactions with biological targets, making it a subject of interest in drug discovery and development.
Structural Characteristics
2-OASE is characterized by its spirocyclic framework, which includes an oxygen atom and a nitrogen atom within the ring structure. This configuration can influence the compound's lipophilicity, metabolic stability, and interaction with biological receptors.
Biological Activity Overview
Research has indicated that 2-OASE exhibits various biological activities, particularly in the context of antibiotic development and enzyme interactions. Below are some key findings:
- Antibacterial Activity : 2-OASE has been investigated as an intermediate in the synthesis of antibiotics targeting multidrug-resistant tuberculosis (MDR-TB). A notable example is its role in developing TBI-223, which has shown promising activity against MDR-TB strains .
- Enzyme Interactions : The compound's structural features suggest potential interactions with enzymes and receptors, enhancing its utility as a substrate in enzymatic reactions. Studies have shown that modifications to the azaspiro structure can lead to improved binding affinities and reduced metabolic degradation compared to traditional morpholine derivatives .
- Lipophilicity and Metabolic Stability : The introduction of the spirocyclic framework has been linked to a decrease in lipophilicity, which can enhance metabolic stability and reduce toxicity profiles. This effect has been quantified in several studies, indicating that 2-OASE derivatives maintain potency while exhibiting improved pharmacokinetic properties .
Case Studies
Several case studies highlight the biological activity of 2-OASE:
- Case Study 1 : A study on the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane demonstrated a scalable two-step process yielding high purity. This compound showed significant antibacterial activity against MDR-TB, underscoring the importance of 2-OASE as a precursor in antibiotic development .
- Case Study 2 : Research comparing various azaspiro compounds indicated that 2-OASE derivatives exhibited lower metabolic rates and enhanced stability compared to their six-membered heterocycle counterparts. This finding suggests that 2-OASE could serve as an effective bioisostere in drug design .
Comparative Analysis
The following table summarizes key characteristics and activities of 2-OASE compared to related compounds:
Compound | Lipophilicity (logD) | Antibacterial Activity | Stability |
---|---|---|---|
This compound | Lower (-0.75) | High (MDR-TB) | Enhanced |
Morpholine Derivative | Higher (-0.17) | Moderate | Less stable |
Piperazine Analogue | Moderate (-0.44) | Variable | Moderate |
Q & A
Q. Table 1: Comparison of Synthetic Methods
Method | Key Steps | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Two-step DoE-optimized | Nucleophilic substitution → Cyclization | 85 | >99 | |
Oxidative cyclization | Oxone®-mediated ring closure | 78 | 95 |
How can researchers optimize the scalability and efficiency of synthesizing this compound intermediates?
Q. Advanced
- DoE-guided optimization : For the TBI-223 intermediate, fractional factorial design reduced reaction time (from 24h to 8h) and improved yield by 20% through parameter prioritization (e.g., temperature control at 80°C, stoichiometric excess of spirocyclic amine) .
- Salt selection : Isolation as sulfonate salts (vs. oxalate) enhances stability and solubility, enabling broader reaction conditions .
What role does this compound play as a bioisostere in medicinal chemistry?
Basic
This spirocyclic core serves as a saturated benzene bioisostere , improving metabolic stability and solubility:
- BTK inhibitors : Replaces morpholine in Bruton’s tyrosine kinase (BTK) inhibitors, maintaining potency while reducing oxidative metabolism .
- Anticancer agents : Structural simplification of taxol analogs via spirocyclic substitution retained microtubule inhibition (IC50 = 0.8 µM vs. 0.3 µM for taxol) .
How do salt forms of this compound impact its physicochemical properties?
Advanced
Table 2: Salt Form Comparison
Salt Type | Solubility (mg/mL) | Stability (pH 2–7) | Application Example | Reference |
---|---|---|---|---|
Oxalate | 12 | Degrades at pH <4 | Intermediate purification | |
Sulfonate | 45 | Stable | Kinase inhibitor synthesis |
Sulfonate salts enable reactions under acidic conditions (e.g., SNAr reactions) without decomposition .
What analytical techniques are critical for characterizing this compound derivatives?
Q. Methodological
- NMR spectroscopy : Key for structural confirmation. For example, ¹H NMR of 6-(6-bromoisothiazolo[4,3-b]pyridin-3-yl) derivative shows spirocyclic proton signals at δ 4.86 (s, 4H) and 4.61–4.47 (m, 4H) .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 311.9815 for C11H10BrN3OS) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for 4-(2-oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile .
How can researchers address discrepancies in biological activity data for derivatives of this compound?
Advanced
Contradictions often arise from substituent effects or assay variability :
- Case study : In GAK kinase inhibitors, bromo-substituted derivatives (e.g., 10j) showed IC50 = 12 nM, while chloro analogs were inactive. Computational docking revealed steric clashes in the ATP-binding pocket .
- Mitigation : Use orthogonal assays (e.g., SPR, enzymatic vs. cellular) and SAR studies to validate target engagement .
What purification strategies are effective for this compound intermediates?
Q. Methodological
- Flash chromatography : Silica gel with DCM/EtOAc (90:10) achieves 85% purity for brominated derivatives .
- Recrystallization : CH2Cl2/water mixtures yield single crystals for X-ray analysis .
How is this compound utilized in structure-activity relationship (SAR) studies?
Q. Advanced
- Taxol analogs : Replacement of taxol’s core with the spirocyclic system simplified synthesis while retaining cytotoxicity (IC50 = 1.2 µM in HeLa cells) .
- α2-Adrenoreceptor antagonists : Spirocyclic pyrimidine derivatives (e.g., fadaltran) showed enhanced selectivity (Ki = 0.4 nM vs. 2.1 nM for morpholine analogs) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.